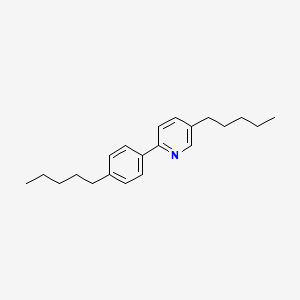![molecular formula C19H18N2O3S B11706185 (5Z)-5-(4-methoxybenzylidene)-3-{[(4-methylphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B11706185.png)
(5Z)-5-(4-methoxybenzylidene)-3-{[(4-methylphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z)-5-[(4-METHOXYPHENYL)METHYLIDENE]-3-{[(4-METHYLPHENYL)AMINO]METHYL}-1,3-THIAZOLIDINE-2,4-DIONE: is a synthetic organic compound that belongs to the thiazolidinedione class This compound is characterized by its unique structure, which includes a thiazolidine ring, a methoxyphenyl group, and a methylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(4-METHOXYPHENYL)METHYLIDENE]-3-{[(4-METHYLPHENYL)AMINO]METHYL}-1,3-THIAZOLIDINE-2,4-DIONE typically involves the condensation of 4-methoxybenzaldehyde with 4-methylaniline in the presence of a thiazolidinedione derivative. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, with a catalytic amount of acid, such as hydrochloric acid or sulfuric acid, to facilitate the condensation reaction.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and increased yield. The use of automated systems and advanced purification techniques, such as column chromatography and recrystallization, ensures the production of high-purity (5Z)-5-[(4-METHOXYPHENYL)METHYLIDENE]-3-{[(4-METHYLPHENYL)AMINO]METHYL}-1,3-THIAZOLIDINE-2,4-DIONE suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
(5Z)-5-[(4-METHOXYPHENYL)METHYLIDENE]-3-{[(4-METHYLPHENYL)AMINO]METHYL}-1,3-THIAZOLIDINE-2,4-DIONE: undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazolidinedione derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or methyl groups are replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiazolidinedione derivatives.
Substitution: Substituted thiazolidinedione derivatives with various functional groups.
Applications De Recherche Scientifique
(5Z)-5-[(4-METHOXYPHENYL)METHYLIDENE]-3-{[(4-METHYLPHENYL)AMINO]METHYL}-1,3-THIAZOLIDINE-2,4-DIONE: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases such as diabetes and cancer due to its ability to modulate specific biological pathways.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (5Z)-5-[(4-METHOXYPHENYL)METHYLIDENE]-3-{[(4-METHYLPHENYL)AMINO]METHYL}-1,3-THIAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound is known to bind to nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating gene expression related to glucose and lipid metabolism. By modulating the activity of these receptors, the compound can influence various metabolic processes and exert its therapeutic effects.
Comparaison Avec Des Composés Similaires
(5Z)-5-[(4-METHOXYPHENYL)METHYLIDENE]-3-{[(4-METHYLPHENYL)AMINO]METHYL}-1,3-THIAZOLIDINE-2,4-DIONE: can be compared with other thiazolidinedione derivatives, such as:
Rosiglitazone: A well-known antidiabetic drug that also targets PPARs but has a different substitution pattern on the thiazolidinedione ring.
Pioglitazone: Another antidiabetic agent with a similar mechanism of action but distinct structural features.
Troglitazone: An older thiazolidinedione derivative that was withdrawn from the market due to safety concerns but shares some structural similarities.
The uniqueness of (5Z)-5-[(4-METHOXYPHENYL)METHYLIDENE]-3-{[(4-METHYLPHENYL)AMINO]METHYL}-1,3-THIAZOLIDINE-2,4-DIONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C19H18N2O3S |
|---|---|
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
(5Z)-5-[(4-methoxyphenyl)methylidene]-3-[(4-methylanilino)methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C19H18N2O3S/c1-13-3-7-15(8-4-13)20-12-21-18(22)17(25-19(21)23)11-14-5-9-16(24-2)10-6-14/h3-11,20H,12H2,1-2H3/b17-11- |
Clé InChI |
URWBXOGHOFNYFS-BOPFTXTBSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)NCN2C(=O)/C(=C/C3=CC=C(C=C3)OC)/SC2=O |
SMILES canonique |
CC1=CC=C(C=C1)NCN2C(=O)C(=CC3=CC=C(C=C3)OC)SC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4Z)-4-[2-(4-fluorophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11706105.png)
![(2Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(naphthalen-1-yl)prop-2-enenitrile](/img/structure/B11706115.png)
![Ethyl 4-{[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate](/img/structure/B11706126.png)
![5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B11706128.png)
![1',3',3'-Trimethyl-6-nitro-7-propan-2-yloxyspiro[chromene-2,2'-indole]](/img/structure/B11706132.png)



![3-[(5,7-dinitroquinolin-8-yl)amino]benzoic Acid](/img/structure/B11706154.png)

![2-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-6-methylpyrimidin-4-ol](/img/structure/B11706172.png)
![5-Bromo-6-{[(4-methylphenyl)sulfanyl]methyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B11706175.png)
![S-[(2Z)-2-{[(4-chlorophenyl)sulfonyl]imino}-2-(phenylamino)ethyl] carbamothioate](/img/structure/B11706176.png)
![7-chloro-4-(4-(morpholinosulfonyl)benzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11706183.png)
